1-(4-Chlorophenyl)pyrrolidin-3-one
Overview
Description
1-(4-Chlorophenyl)pyrrolidin-3-one is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base, typically conducted in a ball mill . This solvent-free method is environmentally friendly and offers high efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-(4-chlorophenyl)-3-pyrazole alcohol.
Reduction: Reduction reactions can modify the pyrrolidine ring, leading to different derivatives.
Substitution: Substitution reactions, particularly electrophilic substitutions, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Hydrogen gas or metal hydrides serve as reducing agents.
Substitution: Halogens, acids, or bases are often employed depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-3-pyrazole alcohol.
Reduction: Various reduced derivatives of the pyrrolidine ring.
Substitution: Compounds with new functional groups attached to the pyrrolidine ring.
Scientific Research Applications
1-(4-Chlorophenyl)pyrrolidin-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various proteins and enzymes, influencing their activity and leading to the compound’s observed effects . Detailed studies on its binding conformation and structure-activity relationship provide insights into its biological profile .
Comparison with Similar Compounds
1-(4-Chlorophenyl)pyrrolidin-3-one can be compared with other pyrrolidine derivatives:
Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activities.
Pyrrolidin-2,5-diones: Known for their diverse pharmacological properties.
Prolinol: A derivative with notable stereochemical properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBNRDDEPBOCEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297970 | |
Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536742-71-9 | |
Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536742-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.